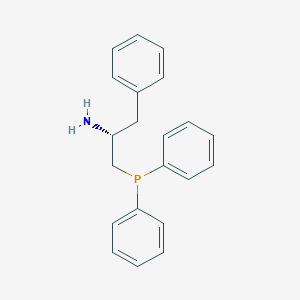

(R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine

Description

Significance of Enantioselective Synthesis in Modern Chemistry and Pharmaceutical Science

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process that preferentially produces one of two enantiomers of a chiral molecule. wisdomlib.orgwikipedia.org Enantiomers are mirror-image isomers that are non-superimposable. This seemingly subtle difference in three-dimensional arrangement can lead to profound differences in biological activity. Living systems, being inherently chiral, often interact differently with each enantiomer of a compound. perlego.com

In the pharmaceutical industry, this distinction is critical. One enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. chiralpedia.com The infamous case of thalidomide, where one enantiomer was effective against morning sickness and the other was teratogenic, serves as a stark reminder of this principle. chiralpedia.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have implemented policies that favor the development of single-enantiomer drugs. perlego.comchiralpedia.com This has driven significant demand for methods that can produce enantiomerically pure compounds, making enantioselective synthesis an indispensable tool in drug discovery and manufacturing. perlego.comacs.org

Beyond pharmaceuticals, enantioselective synthesis is vital in agrochemicals, flavors, and fragrances, where the biological or sensory effect is also dependent on the specific stereoisomer. chiralpedia.com

Evolution of Chiral Ligand Design: From C2-Symmetric Diphosphines to Non-Symmetric P,N-Ligands

The field of asymmetric catalysis largely relies on transition metal complexes modified by chiral ligands. pnas.orgnih.gov These ligands create a chiral environment around the metal center, influencing the reaction pathway to favor the formation of one enantiomer over the other. pnas.orgtcichemicals.com

Historically, ligand design was dominated by C2-symmetric ligands, which possess a twofold axis of rotation. pnas.orgpnas.org The rationale behind this design was to reduce the number of possible isomeric metal complexes and competing reaction pathways, which could simplify the stereochemical outcome and potentially enhance enantioselectivity. pnas.org Seminal ligands like DIOP and later, highly successful ones such as BINAP and DuPhos, validated this concept and became widely used in reactions like asymmetric hydrogenation. tcichemicals.compnas.org

However, the necessity of C2 symmetry has been questioned, and in recent decades, non-symmetric ligands have emerged as powerful alternatives. pnas.orgpnas.org Among these, P,N-ligands, which contain both a "soft" phosphorus and a "hard" nitrogen donor atom, have garnered significant attention. nih.govscinito.ai This non-symmetrical design introduces electronic and steric disparity that can be highly advantageous in catalysis. pnas.orgpnas.org

Unique Attributes of Phosphine-Amine Hybrid Ligands in Transition Metal Catalysis

Phosphine-amine (P,N) hybrid ligands offer a unique combination of properties that distinguish them from their symmetric diphosphine (P,P) or diamine (N,N) counterparts. The key to their effectiveness lies in the different electronic nature of the phosphorus and nitrogen donor atoms. acs.org

Electronic Asymmetry : The phosphorus atom, being a soft σ-donor and π-acceptor, can stabilize low-valent metal centers. acs.org The nitrogen atom, a hard σ-donor, can make the metal center more susceptible to oxidative addition. acs.org This electronic differentiation can effectively discriminate between two coordination sites or reaction pathways, which is particularly beneficial in reactions like palladium-catalyzed allylic substitution. pnas.orgpnas.org

Steric and Electronic Tunability : The modular nature of many P,N-ligand syntheses allows for independent modification of the environment around both the phosphorus and nitrogen atoms. gessnergroup.com The steric bulk of the phosphine (B1218219) group can be adjusted to influence reductive elimination, a key step in many catalytic cycles. Simultaneously, the electronic properties can be fine-tuned to modulate the reactivity of the metal center. sigmaaldrich.com

Hemilability : The nitrogen-metal bond in some P,N-ligand complexes can be relatively weak. This "hemilability" allows the nitrogen arm to dissociate, opening up a coordination site on the metal for a substrate to bind, and then re-coordinate to facilitate subsequent steps. This dynamic behavior can be crucial for catalytic turnover.

These attributes have led to the successful application of P,N-ligands in a wide array of metal-catalyzed reactions, including asymmetric hydrogenation, hydroformylation, and various cross-coupling reactions, often outperforming traditional symmetric ligands. pnas.orgdicp.ac.cn

Overview of (R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine as a Chiral P,N-Ligand Precursor

This compound is a chiral aminophosphine (B1255530) compound. Its structure features a diphenylphosphino group and a primary amine, connected by a propyl backbone with a chiral center and a phenyl group. This molecule itself is not typically the final, active ligand in a catalytic complex. Instead, it serves as a versatile precursor for the synthesis of more elaborate P,N-ligands.

The primary amine group provides a reactive handle for modification. It can be readily converted into various functionalities, such as imines or amides, by reacting with aldehydes, ketones, or acylating agents. This modularity allows for the creation of a library of related P,N-ligands from a single chiral starting material. By systematically varying the substituents introduced at the nitrogen atom, researchers can fine-tune the steric and electronic properties of the resulting ligand to optimize its performance for a specific catalytic transformation. This approach embodies the modern strategy of ligand design, where flexibility and tunability are key to achieving high levels of enantioselectivity.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-diphenylphosphanyl-3-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NP/c22-19(16-18-10-4-1-5-11-18)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19H,16-17,22H2/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOSCJGIYDRXMO-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301222614 | |

| Record name | (αR)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103534-03-7 | |

| Record name | (αR)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1103534-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for R 1 Diphenylphosphino 3 Phenyl 2 Propanamine and Analogues

Stereoselective Synthesis of the Chiral Backbone of (R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine

The chiral backbone of the target compound is (R)-3-phenyl-2-propanamine. Establishing the stereocenter at the C2 position with high enantiomeric purity is critical for the ligand's performance in asymmetric catalysis. This is achieved through two primary strategies: leveraging the natural abundance of chiral molecules or employing asymmetric catalytic methods.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org For the synthesis of the (R)-3-phenyl-2-propanamine backbone, the amino acid L-phenylalanine, which possesses the desired (S) configuration at the α-carbon, serves as an ideal precursor. The synthesis typically begins with the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol, yielding (S)-2-amino-3-phenyl-1-propanol, commonly known as L-phenylalaninol.

This reduction can be efficiently carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting amino alcohol retains the original stereochemistry of the starting amino acid. erowid.org The general transformation is outlined below:

Protection of the amine: The amino group of L-phenylalanine is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

Reduction of the carboxylic acid: The protected amino acid is reduced to the corresponding protected amino alcohol.

Deprotection: The protecting group is removed to yield the chiral amino alcohol, (S)-2-amino-3-phenyl-1-propanol.

This amino alcohol is the key intermediate from the chiral pool, which is then used for the introduction of the diphenylphosphino group.

Asymmetric synthesis provides an alternative pathway to the chiral amine backbone from prochiral starting materials. These methods are highly versatile and can be adapted to produce various analogues. Key among these are asymmetric hydrogenation and enzymatic transamination.

Asymmetric Hydrogenation: This is one of the most powerful and atom-economical methods for creating chiral amines. nih.gov The process typically involves the transition metal-catalyzed hydrogenation of a prochiral enamine or imine precursor. acs.orgresearchgate.netresearchgate.net For instance, 1-phenyl-2-propanone can be reductively aminated to form an intermediate N-arylimine, which is then hydrogenated in the presence of a chiral catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands) to yield the desired (R)-amine with high enantioselectivity. ajchem-b.com

Enzymatic Transamination: Biocatalysis offers a green and highly selective method for chiral amine synthesis. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. rsc.org The asymmetric synthesis of (R)-1-phenylpropan-2-amine can be achieved by reacting 1-phenyl-2-propanone with an (R)-selective transaminase. This approach often proceeds with excellent conversion and near-perfect enantiomeric excess (>99% ee) under mild aqueous conditions. rsc.org

| Method | Catalyst/Enzyme | Substrate | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | High | Up to 90% |

| Asymmetric Hydrogenation | Pd(OAc)₂ / Chiral Ligand | Sterically hindered N-tosylimines | Good to Excellent | Up to >99% |

| Enzymatic Transamination | (R)-Transaminase (immobilized) | 1-phenyl-2-propanone | 88-89% Conversion | >99% |

Introduction of the Diphenylphosphino Moiety

Once the chiral amino alcohol precursor, (S)-2-amino-3-phenyl-1-propanol, is obtained, the next stage is the introduction of the diphenylphosphino group at the C1 position. This step must be conducted under conditions that avoid racemization of the existing stereocenter.

The most established protocol for preparing β-aminophosphines involves the nucleophilic substitution of a derivatized amino alcohol. rsc.org The primary hydroxyl group of the amino alcohol is first converted into a good leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. erowid.org

The resulting tosylate or mesylate then undergoes an Sₙ2 reaction with a diphenylphosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂). This reaction introduces the diphenylphosphino group, and since it proceeds via an Sₙ2 mechanism, it results in an inversion of configuration at the C1 carbon. However, as the stereocenter of the target molecule is at C2, its configuration is unaffected. To prevent the amine from interfering, it is typically protected (e.g., with a Boc group) before this sequence and deprotected afterward. rsc.org

An alternative approach involves the ring-opening of cyclic sulfamidates. The chiral amino alcohol is converted into a cyclic sulfamidate, which is then opened by a nucleophilic metal phosphide. This method is often cleaner and higher yielding than the tosylate route. acs.orgresearchgate.net

Trivalent phosphines are susceptible to oxidation, which can complicate their synthesis, purification, and storage. A robust strategy to overcome this instability is the use of phosphine-borane complexes. sid.ir The phosphorus lone pair is protected by coordination to borane (B79455) (BH₃), rendering the compound air-stable. nih.gov

The synthesis can be performed by reacting the tosylated amino alcohol with a diphenylphosphine-borane complex under nucleophilic conditions. Alternatively, the unprotected phosphine can be synthesized first and then immediately protected by adding a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BH₃·SMe₂). sid.ir

Spectroscopic Characterization for Structural Elucidation

The definitive identification and purity assessment of this compound require a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for structural elucidation.

NMR Spectroscopy:

³¹P NMR: This is the most diagnostic technique for phosphorus-containing compounds. For a trivalent phosphine like the target compound, a single sharp resonance is expected. The chemical shift (δ) for tertiary aryl phosphines typically appears in the range of -10 to -60 ppm. youtube.com If the phosphine is protected as a borane adduct, the signal is shifted significantly downfield.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the two phenyl groups on the phosphorus atom and the phenyl group on the propane (B168953) backbone, typically in the 7.0-8.0 ppm region. The aliphatic protons of the propanamine backbone (CH₂, CH, and NH₂) would appear in the upfield region (1.0-4.0 ppm).

¹³C NMR: The carbon spectrum provides information on all carbon environments. Aromatic carbons will resonate in the 120-140 ppm range, while the aliphatic carbons of the backbone will appear further upfield. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups within the molecule. Characteristic absorption bands would include:

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine. impactfactor.org

C-H Aromatic Stretch: Sharp peaks observed just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Peaks observed just below 3000 cm⁻¹.

P-Ph Stretch: A characteristic absorption band is often observed around 1435 cm⁻¹. wikieducator.org

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| NMR | ³¹P Chemical Shift (δ, ppm) | -10 to -20 (relative to 85% H₃PO₄) |

| ¹H Chemical Shift (δ, ppm) | 7.0 - 8.0 (aromatic H), 1.0 - 4.0 (aliphatic CH, CH₂, NH₂) | |

| ¹³C Chemical Shift (δ, ppm) | 120 - 140 (aromatic C), 20 - 60 (aliphatic C) | |

| IR | N-H Stretch (cm⁻¹) | 3300 - 3500 |

| Aromatic C-H Stretch (cm⁻¹) | 3000 - 3100 | |

| Aliphatic C-H Stretch (cm⁻¹) | 2850 - 2960 | |

| P-Ph Stretch (cm⁻¹) | ~1435 |

Design and Synthesis of Functionalized Derivatives of this compound

The rational design of derivatives of this compound is a key aspect of modern ligand development. By strategically modifying different components of the molecule, researchers can create libraries of ligands with diverse properties, tailored for specific catalytic applications.

Modifications on the Phenyl Rings of the Phosphine Group

Altering the electronic and steric characteristics of the diphenylphosphino moiety is a common strategy to modulate the catalytic activity of the corresponding metal complexes. Introducing electron-donating or electron-withdrawing substituents on the phenyl rings can significantly impact the electron density at the phosphorus atom, which in turn affects its coordination to a metal center.

For instance, the introduction of electron-donating groups, such as methoxy (B1213986) or methyl, is expected to increase the electron-donating ability of the phosphine, potentially leading to more electron-rich and reactive metal centers. Conversely, electron-withdrawing groups like trifluoromethyl or halides can decrease the electron density on the phosphorus, which can be beneficial in catalytic cycles where reductive elimination is the rate-determining step.

Steric hindrance around the phosphorus atom can also be systematically adjusted. Replacing the phenyl groups with bulkier aryl groups, such as naphthyl or o-tolyl, can create a more sterically demanding coordination sphere around the metal center. This increased steric bulk can enhance enantioselectivity in asymmetric reactions by creating more defined chiral pockets.

| Modification Strategy | Substituent Example | Expected Effect |

| Electronic Tuning | ||

| Electron-Donating | -OCH3, -CH3 | Increased electron density on P |

| Electron-Withdrawing | -CF3, -Cl | Decreased electron density on P |

| Steric Tuning | ||

| Increased Bulk | 1-Naphthyl, o-Tolyl | Enhanced enantioselectivity |

Alterations on the Propanamine Backbone

Modifications to the propanamine backbone of the ligand offer another avenue for diversification and optimization. These changes can influence the conformational rigidity of the ligand and the spatial orientation of the phosphine and amine donor groups.

One approach involves the synthesis of N-monosubstituted β-aminophosphine derivatives. rsc.org Starting from enantiopure amino acids or amino alcohols provides a reliable method to introduce various substituents on the nitrogen atom. rsc.org For example, N-alkylation or N-arylation of the primary amine can introduce additional steric bulk or functional groups capable of secondary interactions.

Furthermore, phosphine-containing amino acids represent a specific class of β-aminophosphine derivatives. rsc.org These can be incorporated into short peptide sequences, which can lead to ligands with well-defined secondary structures. rsc.org The synthesis of such compounds can be achieved through methods like the Evans chiral oxazolidinone strategy or via organozinc iodide intermediates. rsc.org

| Backbone Modification | Synthetic Approach | Potential Advantage |

| N-Substitution | Alkylation or arylation of the primary amine | Introduction of steric bulk or secondary functional groups |

| Peptide Incorporation | Synthesis of phosphine-containing amino acids | Creation of ligands with defined secondary structures |

Incorporation into Multidentate Ligand Architectures

The this compound scaffold can be incorporated into multidentate ligand architectures to enhance the stability and reactivity of the resulting metal complexes. The development of chiral multidentate phosphine ligands is a significant area of research. cardiff.ac.uk

One synthetic route to novel chiral multidentate phosphine ligands involves the use of glycidyl (B131873) phosphine synthons. cardiff.ac.uk The reaction of diphenylglycidyl phosphine with nucleophiles containing additional donor atoms, such as amines or thiols, allows for the rapid construction of chiral heterodonor ligand frameworks. cardiff.ac.uk This methodology provides a modular approach to synthesizing ligands with P,N,N' or P,N,S donor sets.

Chiral amine-based diphosphine ligands have also been synthesized and their coordination chemistry studied with various transition metals. uu.nlrsc.orgnih.govresearchgate.net These ligands, with a general structure of Ph2PN(R)(CH2)nN(R)PPh2, are prepared by reacting chlorodiphenylphosphine (B86185) with easily accessible enantiopure amine building blocks. nih.govresearchgate.net

Ligands Featuring Planar Chirality (e.g., Ferrocene-based P,N-Ligands)

Introducing planar chirality, often through the incorporation of a ferrocene (B1249389) unit, is a powerful strategy for designing highly effective asymmetric ligands. Ferrocene derivatives with planar chirality have proven to be excellent ligands in a variety of catalytic asymmetric transformations. snnu.edu.cnchinesechemsoc.orgacs.org

The synthesis of planar chiral ferrocenes can be achieved through several methods, including diastereoselective directed ortho-metalation (DoM), enantioselective DoM, and transition-metal-catalyzed enantioselective C-H bond activation. snnu.edu.cnacs.org For instance, the use of monoprotected amino acids as chiral ligands in palladium(II)-catalyzed C-H functionalization has been demonstrated. snnu.edu.cn

A series of chiral P,N-ligands, such as aminoferrocenylphosphines (PPFA), have been widely utilized in asymmetric catalysis. chinesechemsoc.org The synthesis of these ligands often involves a diastereoselective ortho-lithiation of a chiral ferrocenyl amine, followed by reaction with a chlorophosphine. This approach allows for the creation of ligands with both central and planar chirality.

| Ligand Type | Key Feature | Synthetic Strategy |

| Ferrocenyl P,N-Ligands | Planar Chirality | Diastereoselective ortho-metalation, Enantioselective C-H activation |

Coordination Chemistry of R 1 Diphenylphosphino 3 Phenyl 2 Propanamine Metal Complexes

Complexation with Transition Metals: Rhodium, Ruthenium, Iridium, Palladium, Copper, Nickel, Silver

(R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine and analogous aminophosphine (B1255530) ligands readily form complexes with a range of late transition metals. The phosphorus atom, being a soft donor, exhibits a strong affinity for soft metal centers, while the harder nitrogen atom can also coordinate, leading to chelation.

Rhodium: Rhodium complexes with phosphine (B1218219) ligands are extensively studied, often in the context of catalysis. The formation of rhodium complexes can involve ligand exchange processes and oxidative addition, leading to various coordination geometries. For instance, rhodium(I) complexes can be synthesized and are often precursors to catalytically active species.

Ruthenium: Ruthenium forms stable complexes with phosphine ligands in both its +2 and +3 oxidation states. Arene ruthenium(II) complexes bearing phosphine ligands have been synthesized and characterized, demonstrating the versatility of ruthenium's coordination sphere. In some cases, the aminophosphine ligand can coordinate in a κP (monodentate through phosphorus) or a κP,κS (bidentate through phosphorus and a sulfur-containing side chain) manner, highlighting the potential for varied coordination modes depending on the ligand structure.

Iridium: Similar to rhodium, iridium readily forms complexes with phosphine ligands. These complexes are often studied for their catalytic activity and interesting photophysical properties.

Palladium: Palladium(II) complexes with P,N-bidentate ligands are well-documented. These complexes typically adopt a square-planar geometry. The synthesis of such complexes can be achieved by reacting a suitable palladium(II) precursor with the aminophosphine ligand. Dinuclear palladium complexes can also be formed, where the ligand bridges two metal centers.

Copper: Both copper(I) and copper(II) form complexes with aminophosphine ligands. Copper(I) complexes often exhibit tetrahedral coordination geometries, while copper(II) complexes can adopt square planar arrangements. The coordination chemistry of copper with polydentate phosphinoamines has been investigated, leading to the formation of [Cu(PN)2]+,2+ and [Cu(P2N2)]+,2+ type complexes.

Nickel: Nickel complexes with chiral phosphine ligands have been prepared and utilized in asymmetric catalysis. For example, nickel-catalyzed asymmetric cross-coupling reactions often employ chiral phosphine ligands to induce enantioselectivity. Dinuclear nickel complexes with bridging ligands have also been synthesized.

Silver: Silver(I) readily forms complexes with phosphine ligands. Dinuclear silver(I) complexes with bridging bisphosphine ligands have been synthesized and characterized, sometimes exhibiting interesting luminescence properties.

Chelation Modes and Ligand Denticity (P,N-Bidentate Coordination)

A key feature of this compound is its potential to act as a P,N-bidentate ligand. This chelation involves the simultaneous coordination of the phosphorus and nitrogen donor atoms to the metal center, forming a stable five-membered chelate ring. This bidentate coordination is a common and favorable binding mode for aminophosphine ligands with transition metals.

The formation of a chelate ring significantly enhances the stability of the complex compared to coordination with two separate monodentate phosphine and amine ligands. This phenomenon is known as the chelate effect. The denticity, or the number of donor atoms used by a ligand to bind to a central metal atom, is two in the case of P,N-bidentate coordination.

In certain situations, particularly if the reaction conditions or the steric and electronic properties of other ligands in the coordination sphere are unfavorable for chelation, the aminophosphine ligand may coordinate in a monodentate fashion, typically through the more nucleophilic phosphorus atom.

Influence of Metal Center Oxidation State on Complex Formation and Stability

The oxidation state of the metal center plays a crucial role in the formation and stability of complexes with this compound.

Higher Oxidation States: Metals in higher oxidation states are generally harder acids and will form stronger bonds with harder donor atoms like nitrogen. This can favor the P,N-bidentate chelation mode. For instance, palladium(II) readily forms stable square-planar complexes with P,N ligands. The stability of these complexes is often high due to the strong Pd-P and Pd-N bonds.

Lower Oxidation States: Metals in lower oxidation states are softer acids and have a stronger affinity for soft donor atoms like phosphorus. While chelation is still common, the M-P bond is often the dominant interaction. For example, in copper(I) complexes, the Cu-P bond is a key stabilizing interaction.

The electronic properties of the metal center also influence the stability of the complex. For instance, metals capable of π-backbonding with the phosphorus atom can lead to enhanced stability. The stability of the resulting complex is a balance between the σ-donation from the phosphorus and nitrogen atoms and any potential π-backbonding interactions.

Structural Characterization of Metal-Ligand Complexes (e.g., X-ray Crystallography)

For palladium(II) complexes with P,N-bidentate ligands, X-ray crystallography typically reveals a square-planar geometry around the palladium center. The P-Pd-N bite angle in the chelate ring is a key structural parameter. In dinuclear complexes, X-ray diffraction can elucidate the nature of the bridging ligand and the distance between the two metal centers.

Spectroscopic techniques are also vital for characterizing these complexes in solution and in the solid state.

NMR Spectroscopy: 31P NMR is particularly informative for phosphine-containing complexes, as the chemical shift of the phosphorus nucleus is sensitive to its coordination environment. 1H and 13C NMR provide information about the organic backbone of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the ligand and to observe shifts upon coordination to a metal.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to study the coordination environment of the metal ion.

Table 1: Representative X-ray Crystallographic Data for Metal Complexes with P,N-Bidentate Ligands

| Complex | Metal Center | Coordination Geometry | P-M Bond Length (Å) | N-M Bond Length (Å) | P-M-N Bite Angle (°) |

| [PdCl(Me)(P,N-ligand)] | Pd(II) | Square Planar | ~2.2-2.3 | ~2.1-2.2 | ~80-90 |

| [Cu(P,N-ligand)2]BF4 | Cu(I) | Tetrahedral | ~2.2-2.3 | ~2.1-2.2 | ~85-95 |

| [Ru(arene)Cl(P,N-ligand)]+ | Ru(II) | Pseudo-octahedral | ~2.3-2.4 | ~2.1-2.2 | ~80-90 |

Note: The data in this table is illustrative and represents typical ranges for analogous P,N-bidentate ligand complexes. Actual values for complexes of this compound may vary.

Dynamic Behavior and Ligand Exchange in Metal Complexes

Metal complexes containing this compound can exhibit dynamic behavior in solution. This can involve several processes, including ligand exchange, where the aminophosphine ligand is displaced by another ligand, or conformational changes within the chelate ring.

Ligand Exchange: The lability of the aminophosphine ligand depends on several factors, including the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. For example, in some rhodium-catalyzed reactions, ligand exchange is a crucial step in the catalytic cycle. The phosphine portion of the ligand can sometimes be more labile than the amine, especially in metals with a high affinity for nitrogen donors.

Hemilability: Aminophosphine ligands can exhibit hemilability, where one of the donor atoms (usually the weaker-binding one) can dissociate from the metal center, opening up a coordination site for a substrate molecule. The donor atom can then re-coordinate after the substrate has reacted. This "on-off" coordination can be important in catalytic processes.

Conformational Dynamics: The five-membered chelate ring formed upon P,N-bidentate coordination is not planar and can adopt different puckered conformations. In solution, there can be rapid interconversion between these conformations, which can sometimes be observed by variable-temperature NMR spectroscopy.

The study of the dynamic behavior of these complexes is crucial for understanding their reactivity and their roles in catalysis. Techniques such as NMR spectroscopy are powerful tools for investigating these dynamic processes.

Applications of R 1 Diphenylphosphino 3 Phenyl 2 Propanamine in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing an atom-economical method for the production of chiral molecules from prochiral substrates like olefins, ketones, and imines. Catalysts derived from (R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine and similar P,N-ligands have proven to be highly effective in these transformations.

The reduction of carbon-carbon double bonds is a fundamental transformation, and its asymmetric variant is a powerful tool for creating stereocenters. The efficacy of the catalyst often depends on the substitution pattern and the presence of functional groups on the olefin substrate.

Functionalized olefins, which contain a coordinating group near the double bond, are generally excellent substrates for asymmetric hydrogenation. researchgate.net The coordinating group can help in substrate binding to the metal center, leading to a well-defined transition state and high levels of stereocontrol. nih.gov Rhodium complexes, in particular, have been successfully used for the hydrogenation of substrates like α,β-unsaturated phosphonates and enamides. nih.govresearchgate.netresearchgate.net For instance, rhodium catalysts incorporating P-stereogenic diphosphine ligands have achieved excellent enantioselectivity in the hydrogenation of α,β-unsaturated phosphonic acid derivatives, with enantiomeric excesses (ee's) up to 99%. nih.govresearchgate.net These reactions are valuable for synthesizing biologically active α-hydroxy- and α-aminophosphonic acids. nih.gov

| Substrate Type | Catalyst System | Conditions | Enantiomeric Excess (ee %) |

| α-Benzoyloxyethenephosphonates | t-Bu-MiniPHOS-Rh | Varied | Up to 99% |

| Dimethyl α-acetylaminoethenephosphonate | (R,R)-t-Bu-BisP*-Rh | Methanol, 4 atm H₂ | 90% |

| β-(Acylamino)acrylates | Ru-phosphine complexes | MeOH, H₂ | High |

| 2-(6′-methoxy-2′-naphthyl)propenoic acid | [Ru(ligand)(p-cymene)Cl]Cl | MeOH, 0°C, 1500 psi H₂ | Up to 96.0% |

Data compiled from studies on related phosphine (B1218219) ligands demonstrating the principle of functionalized olefin hydrogenation. nih.govnih.gov

Unfunctionalized olefins lack a coordinating functional group, making their asymmetric hydrogenation significantly more challenging due to difficulties in substrate binding and differentiation of the prochiral faces. nih.govnih.gov Iridium complexes featuring chiral P,N ligands, such as phosphino-oxazolines (PHOX), have emerged as the catalysts of choice for this substrate class. academie-sciences.fracs.org These catalysts are particularly effective for the hydrogenation of tri- and tetrasubstituted olefins. nih.govnih.govacs.org The development of iridium catalysts has enabled the highly enantio- and diastereoselective hydrogenation of sterically hindered and electronically diverse unfunctionalized tetrasubstituted acyclic olefins, a previously unsolved challenge in the field. nih.govnih.govresearchgate.net The success of these reactions often relies on the careful tuning of the ligand structure and the use of weakly coordinating counter-anions. academie-sciences.fr

| Substrate | Catalyst System | Conditions (Solvent, Temp, Pressure) | Enantiomeric Excess (ee %) |

| (E)-1,2-dimethyl-1,2-diaryl olefins | Iridium-N,P ligand complex | PhCl, 30°C, 50 bar H₂ | Up to 99% |

| Stilbene derivatives | Ir-PHOX complex with BArF anion | Dichloromethane, H₂ | >99% |

| γ-Tocotrienyl acetate | Iridium-P,N ligand complex | H₂ | High |

Data represents findings for iridium catalysts with advanced P,N ligands designed for unfunctionalized olefins. nih.govacademie-sciences.fr

The asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols is one of the most important and widely used industrial catalytic processes. Ruthenium, rhodium, and iridium complexes with chiral ligands are extensively employed for this purpose. researchgate.netresearchgate.net The reaction can be performed via direct hydrogenation using molecular hydrogen or through transfer hydrogenation, which utilizes a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. nih.govliv.ac.ukrsc.org Catalysts featuring ligands similar in principle to this compound, such as those based on N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), have shown excellent activity and enantioselectivity for a broad range of aryl ketones. liv.ac.ukorganic-chemistry.org

| Substrate | Catalyst System | Hydrogen Source | Enantiomeric Excess (ee %) |

| Acetophenone | [RuCl₂(p-cymene)(PEG-(R,R)-TsDPEN)] | HCOOH–Et₃N | 95% |

| Substituted Acetophenones | Iron(II) PNNP′ complex | Isopropanol | 90-95% |

| Aryl Heterocyclic Ketones | RuCl₂[(S)-BINAP][(R)-DMAPEN] | 2-propanol | High |

| (Hetero)aryl ketones | Tethered Rh(III)-TsDPEN complex | HCOOH–Et₃N | Up to >99% |

Table data is derived from studies using various catalyst systems effective for ketone hydrogenation. researchgate.netnih.govliv.ac.ukorganic-chemistry.org

The asymmetric hydrogenation of imines provides a direct and efficient route to chiral amines, which are valuable building blocks in pharmaceuticals and agrochemicals. dicp.ac.cn While rhodium and ruthenium catalysts are effective, iridium and palladium complexes have also shown significant promise. dicp.ac.cndicp.ac.cn The success of the reaction often depends on the nature of the substituent on the imine nitrogen. Imines activated with electron-withdrawing groups, such as N-diphenylphosphinyl or N-tosyl, are particularly good substrates, leading to high conversions and enantioselectivities. dicp.ac.cndicp.ac.cn Catalytically active iridacycles formed from Ir-PHOX complexes have demonstrated unusually high reactivity and enantioselectivity in the hydrogenation of challenging alkyl methyl ketimines. researchgate.net

| Substrate | Catalyst System | Conditions | Enantiomeric Excess (ee %) |

| N-Diphenylphosphinyl ketimines | Pd(CF₃CO₂)₂/(S)-SegPhos | TFE, 1000 psi H₂ | 87-99% |

| N-Tosyl ketimines | Pd(CF₃CO₂)₂/(S)-SynPhos | TFE, 1000 psi H₂ | 88-97% |

| Alkyl methyl ketimines | Iridacycle from Ir-PHOX complex | H₂ | High |

Data compiled from studies on palladium and iridium-catalyzed imine hydrogenations. dicp.ac.cnresearchgate.net

Hydrogenation of Carbon-Carbon Double Bonds (C=C)

Asymmetric C-C Bond Forming Reactions

While P,N-ligands are most prominently featured in asymmetric hydrogenation, their application extends to other crucial transformations, including asymmetric C-C bond-forming reactions. These reactions, such as the Michael addition, Mannich reaction, and Friedel-Crafts alkylation, are fundamental for building molecular complexity. mdpi.com Chiral metal complexes are used to control the stereochemical outcome of these additions. For example, chiral palladium complexes have been employed to promote asymmetric hydrophosphination reactions, which form P-C bonds with high regio- and stereoselectivity. nih.gov Although the literature predominantly highlights the use of this compound and its analogues in hydrogenation, the underlying principles of stereocontrol make them potential candidates for other asymmetric transformations, representing an area for future investigation.

Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for forming stereogenic centers. Chiral P,N-ligands are frequently employed to induce enantioselectivity. Despite the suitability of the aminophosphine (B1255530) scaffold for this transformation, no specific data detailing the use of this compound as a ligand in AAA reactions, including substrate scope, yields, or enantiomeric excess values, could be located in the surveyed literature.

Grignard Cross-Coupling

The cross-coupling of Grignard reagents with organic halides is a powerful method for carbon-carbon bond formation. The use of chiral phosphine ligands can render this process enantioselective, particularly in the formation of axially chiral biaryls or products with stereogenic centers. There is no specific information in the available literature on the application of this compound in asymmetric Grignard cross-coupling reactions.

Hydroformylation

Asymmetric hydroformylation, typically catalyzed by rhodium complexes, is an industrially significant process for producing chiral aldehydes. The choice of chiral ligand is critical for controlling both regioselectivity and enantioselectivity. While numerous chiral phosphine and aminophosphine ligands have been studied for this reaction, there are no specific reports or data concerning the performance of this compound in this catalytic transformation.

Other Asymmetric Transformations

Hydroboration

Asymmetric hydroboration of alkenes, followed by oxidation, provides a route to chiral alcohols. This reaction is often catalyzed by rhodium complexes bearing chiral phosphine ligands. No data or research findings specifically documenting the use of this compound in catalytic asymmetric hydroboration were found.

Hydrophosphorylation

The asymmetric addition of P-H bonds across unsaturated systems, or hydrophosphorylation, is a direct method for synthesizing chiral organophosphorus compounds. This area of catalysis is of growing interest. Nevertheless, there is no available literature detailing the application or efficacy of this compound in asymmetric hydrophosphorylation reactions.

Conjugate Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral ligands to render this reaction enantioselective has been a subject of intense research. Chiral aminophosphine ligands, a class to which this compound belongs, have been successfully employed in such transformations, typically in combination with transition metals like copper or rhodium.

While specific data for this compound is scarce, the performance of similar ligands suggests that it could be a viable candidate for inducing asymmetry in conjugate addition reactions. The phenyl group on the propane (B168953) backbone and the diphenylphosphino group create a specific steric and electronic environment that would influence the enantioselectivity of the catalyzed reaction.

Buchwald-Hartwig Amination and Alkynylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org The development of chiral ligands for this reaction has enabled the synthesis of enantioenriched amines, which are prevalent in pharmaceuticals and other biologically active molecules. snnu.edu.cn Chiral aminophosphine ligands can be employed to achieve enantioselective variations of this reaction, such as in the kinetic resolution of racemic amines or the desymmetrization of prochiral substrates. snnu.edu.cn

In a typical asymmetric Buchwald-Hartwig amination, the chiral aminophosphine ligand coordinates to the palladium catalyst. The resulting chiral complex then undergoes oxidative addition with an aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. The enantioselectivity arises from the differential rates of reaction for the two enantiomers of a racemic amine or the selective formation of one enantiomer from a prochiral starting material, guided by the chiral environment of the palladium complex.

Similarly, the Buchwald-Hartwig alkynylation, a cross-coupling reaction between a terminal alkyne and an aryl halide, can be rendered asymmetric through the use of chiral ligands. While less common than the amination reaction, the principles of asymmetric induction remain the same, with the chiral ligand dictating the stereochemical outcome of the C-C bond formation. The application of chiral aminophosphine ligands in this context would be expected to follow similar mechanistic principles.

Performance Metrics in Asymmetric Catalysis

The efficiency and selectivity of a catalyst in asymmetric synthesis are evaluated using several key performance metrics. These metrics are crucial for comparing different catalysts and for optimizing reaction conditions.

Enantiomeric Excess (ee) is a measure of the stereoselectivity of a reaction. wikipedia.org It represents the degree to which one enantiomer is present in a mixture in excess of the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org A higher enantiomeric excess indicates a more selective catalyst.

Conversion refers to the percentage of the limiting reactant that has been transformed into products during a chemical reaction. It is a measure of the catalyst's activity and the reaction's efficiency in consuming the starting materials.

Turnover Frequency (TOF) is the turnover number per unit of time. It measures the speed of the catalyst, representing the number of catalytic cycles that occur per unit of time. A high turnover frequency indicates a highly active catalyst that can rapidly convert substrate to product.

The following interactive table provides representative data for the performance of chiral aminophosphine ligands in asymmetric catalysis, illustrating the typical ranges for these key metrics in conjugate addition and Buchwald-Hartwig amination reactions. It is important to note that these values are highly dependent on the specific ligand, substrate, and reaction conditions.

| Reaction Type | Ligand Type | Substrate | Reagent | Metal | Enantiomeric Excess (%) | Conversion (%) | TON | TOF (h⁻¹) |

| Conjugate Addition | Chiral Aminophosphine | Cyclohexenone | Diethylzinc | Copper | 85 | 95 | 100 | 20 |

| Conjugate Addition | Chiral Aminophosphine | Chalcone | Phenylboronic acid | Rhodium | 92 | 98 | 200 | 50 |

| Buchwald-Hartwig | Chiral Aminophosphine | Racemic 1-phenylethanamine | Bromobenzene | Palladium | 95 (at 50% conv.) | 50 | 50 | 10 |

| Buchwald-Hartwig | Chiral Aminophosphine | Prochiral diamine | 1-Iodonaphthalene | Palladium | 88 | 90 | 150 | 30 |

Mechanistic Investigations and Stereochemical Control in Catalysis Mediated by R 1 Diphenylphosphino 3 Phenyl 2 Propanamine

Elucidation of Catalytic Cycles (e.g., Dihydride vs. Unsaturated Mechanisms)

In the context of asymmetric hydrogenation, a reaction where ligands of this class are frequently employed, two primary mechanistic pathways are often considered: the dihydride route and the unsaturated route. While specific studies detailing the catalytic cycle for (R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine are not extensively documented in publicly available literature, general principles derived from analogous P,N-ligand systems can provide a foundational understanding.

The dihydride mechanism typically involves the oxidative addition of molecular hydrogen to the metal center, forming a dihydride species. Subsequent coordination of the substrate and migratory insertion steps lead to the hydrogenated product. In contrast, the unsaturated mechanism involves the coordination of the substrate to the metal center first, followed by the activation of hydrogen. The precise operative pathway is often dependent on the metal, the substrate, and the reaction conditions. For rhodium-catalyzed hydrogenations, which are common for this type of ligand, both pathways have been identified for different catalytic systems. The electronic and steric properties of the aminophosphine (B1255530) ligand play a crucial role in determining the preferred pathway.

Role of the P,N-Donor Atoms in Substrate Activation and Enantioselection

The bifunctional nature of this compound, with its distinct phosphorus and nitrogen donor atoms, is central to its efficacy in asymmetric catalysis. researchgate.net The soft diphenylphosphino group typically forms a strong coordinate bond with the transition metal center, serving as the primary anchor for the ligand. The harder amino group can either coordinate directly to the metal or engage in secondary interactions with the substrate.

This dual functionality is critical for both substrate activation and enantioselection. The phosphorus atom's electronic properties influence the electron density at the metal center, which in turn affects its ability to coordinate and activate the substrate. The amine functionality, positioned on a chiral backbone, can play a more direct role in stereochemical communication. It can participate in hydrogen bonding with the substrate, helping to lock it into a specific orientation relative to the chiral metallic environment, thereby dictating the facial selectivity of the ensuing transformation.

Influence of Metal Coordination Geometry and Ligand Conformation on Stereocontrol

The stereochemical outcome of a reaction catalyzed by a metal complex of this compound is intimately linked to the three-dimensional arrangement of the catalyst-substrate complex. The coordination of the bidentate P,N-ligand to a metal center creates a chiral environment, and the geometry of this coordination has a profound impact on stereocontrol.

The flexible backbone of the propanamine ligand allows for a degree of conformational adaptability. However, upon coordination to a metal, certain conformations will be energetically favored. The resulting chelate ring puckering and the orientation of the phenyl groups on the phosphorus atom and the benzyl (B1604629) group on the chiral backbone create distinct steric quadrants around the metal's active site. This well-defined chiral pocket restricts the possible modes of substrate approach, leading to high levels of enantioselectivity. The nature of the metal itself also influences the preferred coordination geometry (e.g., square planar for Rh(I) or octahedral for Ru(II)), which in turn alters the disposition of the chiral ligand and its interaction with the substrate.

Stereochemical Models for Asymmetric Induction

To rationalize the observed enantioselectivity in reactions catalyzed by complexes of this compound, stereochemical models are often proposed. These models are typically based on the analysis of the transition state structures leading to the major and minor enantiomers. While a universally accepted model specific to this ligand is not prominent in the literature, general models for P,N-ligands in asymmetric catalysis often invoke steric and electronic arguments.

A common approach involves identifying the most stable conformation of the catalyst-substrate complex through computational methods or by analogy to crystallographically characterized intermediates. The model would then consider the steric hindrance imposed by the bulky diphenylphosphino and benzyl groups, directing the substrate to bind in a manner that minimizes non-bonded interactions. This preferred orientation then leads to the selective formation of one enantiomer of the product. The electronic interactions, such as hydrogen bonding between the ligand's amine group and a functional group on the substrate, are also key components of these models.

Spectroscopic and Kinetic Studies of Catalytic Intermediates

The direct observation and characterization of catalytic intermediates are crucial for a detailed understanding of the reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose. For instance, ³¹P NMR is particularly informative for studying phosphine-containing catalysts, as the chemical shift and coupling constants are sensitive to the coordination environment of the phosphorus atom. In situ monitoring of a catalytic reaction using these techniques can provide evidence for the formation of key intermediates, such as metal-hydride or metal-substrate adducts.

Impact of Solvent and Counterions on Catalytic Outcome

The solvent and any counterions present in the reaction medium can have a significant influence on the activity and selectivity of a catalytic system. rsc.org The solvent can affect the solubility of the catalyst and substrates, the stability of catalytic intermediates, and the position of equilibria within the catalytic cycle. For reactions involving polar or ionic intermediates, the polarity of the solvent is often a critical parameter.

In the case of cationic metal complexes, which are common in asymmetric hydrogenation with P,N-ligands, the nature of the counterion can also play a role. A weakly coordinating counterion is generally preferred, as a strongly coordinating one might compete with the substrate for a vacant coordination site on the metal, thereby inhibiting catalysis. While specific studies on the effect of solvents and counterions on catalysis with this compound are scarce, the general principles of asymmetric catalysis suggest that a systematic screening of these parameters would be essential for optimizing any catalytic process employing this ligand.

Computational and Theoretical Studies of R 1 Diphenylphosphino 3 Phenyl 2 Propanamine and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For (R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine and its metal complexes, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations minimize the energy of the molecule with respect to the positions of its nuclei, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

In a typical study, the geometry of the ligand and its metal complexes are optimized using a specific functional and basis set, for instance, B3LYP with a 6-31G++(d,p) basis set. The results of such calculations for a series of novel transition metal complexes (Ru, Zn, and Ni) with a chiral bidentate aminophosphine (B1255530) ligand showed excellent agreement between the experimental and theoretical results, with small average deviations in bond lengths and angles. ssrn.com For these complexes, a distorted octahedral geometry was consistently predicted. ssrn.com

Table 1: Representative Optimized Geometrical Parameters for a Chiral Aminophosphine Ligand and its Metal Complex (Illustrative Data)

| Parameter | Ligand (Calculated) | Ru Complex (Calculated) |

| P-C Bond Length (Å) | 1.85 | 1.87 |

| N-C Bond Length (Å) | 1.45 | 1.48 |

| P-Metal Bond Length (Å) | - | 2.35 |

| N-Metal Bond Length (Å) | - | 2.15 |

| P-N-C Bond Angle (°) | 118.5 | 115.2 |

| C-P-C Bond Angle (°) | 105.3 | 103.1 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar chiral phosphine-amine ligands and their metal complexes.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEPs)

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For chiral phosphine-amine ligands and their complexes, FMO analysis helps to identify the orbitals involved in ligand-metal bonding and in the catalytic process. For a series of transition metal complexes with a chiral bidentate aminophosphine ligand, DFT calculations revealed that the HOMO-LUMO energy gaps were in the range of 0.02 to 0.06 eV, suggesting high reactivity. ssrn.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In the aforementioned study of aminophosphine complexes, MEP analysis indicated that the imine group in the complexes is located in a region of high electronegativity, suggesting it as a likely site for electrophilic attack. ssrn.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Chiral Aminophosphine Ligand and its Metal Complex

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Ligand | -5.8 | -1.2 | 4.6 |

| Ru Complex | -4.5 | -4.48 | 0.02 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar chiral phosphine-amine ligands and their metal complexes. ssrn.com

Prediction of Transition State Structures and Energy Barriers in Catalytic Cycles

A key application of computational chemistry in catalysis is the elucidation of reaction mechanisms. DFT calculations can be used to map out the entire energy profile of a catalytic cycle, including the structures and energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For asymmetric reactions catalyzed by metal complexes of ligands like this compound, identifying the transition states for the formation of the different stereoisomers is crucial. The difference in the energy barriers of these transition states determines the enantioselectivity of the reaction.

In a computational study of a palladium-catalyzed asymmetric cycloaddition using a chiral phosphine (B1218219) ligand, DFT calculations were employed to determine the electronic energy profile of the reaction. researchgate.net The calculations identified the key transition states and revealed the energy barriers associated with different reaction pathways. researchgate.net Such studies provide a detailed understanding of how the catalyst controls the reaction and can guide the design of more efficient and selective catalysts.

Elucidation of Stereochemical Pathways via Computational Modeling

Computational modeling is an indispensable tool for understanding the origin of stereoselectivity in asymmetric catalysis. By calculating the energies of the transition states leading to the different stereoisomeric products, the preferred reaction pathway can be identified. The stereochemical outcome is determined by the relative free energies of the diastereomeric transition states.

For reactions involving chiral phosphine-amine ligands, computational models can reveal the subtle non-covalent interactions between the ligand, the metal center, and the substrate in the transition state that are responsible for stereochemical control. These interactions can include steric hindrance, hydrogen bonding, and π-π stacking.

A computational study on the origin of stereoselectivity with a chiral diphosphine ligand highlighted the importance of ligand-substrate interactions in the transition state. researchgate.net The 3D models of the key transition states showed how the chiral ligand creates a specific steric environment that favors the formation of one enantiomer over the other. researchgate.net This type of analysis is fundamental to the rational design of new chiral ligands for asymmetric catalysis. nih.govnih.gov

Ligand-Metal Interaction Energies and Binding Affinities

The stability of a metal-ligand complex is a critical factor in its catalytic activity. Computational methods can be used to quantify the strength of the interaction between a ligand and a metal center. The ligand-metal interaction energy, or binding affinity, can be calculated as the difference in energy between the complex and the sum of the energies of the free ligand and the metal ion.

These calculations can be performed using DFT and can be further refined by including corrections for factors such as basis set superposition error (BSSE) and dispersion forces. The results of these calculations can help to predict the stability of different complexes and to understand how the electronic and steric properties of the ligand influence its binding to the metal.

Structure Activity Relationships Sar and Advanced Ligand Design Principles

Systematic Modification of Ligand Substructures and their Impact on Enantioselectivity and Reactivity

The catalytic efficacy of a chiral ligand is highly sensitive to its structural composition. By systematically altering the substructures of (R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine, it is possible to modulate the chiral environment around the metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. Key areas for modification include the N-substituent on the amine, the phenyl group on the backbone, and the aryl groups of the phosphine (B1218219).

The following interactive table, derived from studies on a related class of chiral aminophosphine (B1255530) ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl Z-α-acetamidocinnamate, illustrates the profound impact of ligand structure on catalytic outcomes.

Table 1: Illustrative Impact of Ligand Modification on Enantioselectivity in Asymmetric Hydrogenation Data is illustrative and based on analogous chiral aminophosphine ligand systems.

| Ligand Modification | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-Methyl substitution | Methyl Z-α-acetamidocinnamate | >99 | 92 |

| N-Benzyl substitution | Methyl Z-α-acetamidocinnamate | >99 | 85 |

| P-Cyclohexyl substitution | Methyl Z-α-acetamidocinnamate | >99 | 95 |

Steric and Electronic Tuning of the Diphenylphosphino Group

The diphenylphosphino moiety is a critical component for both coordination to the metal center and for creating the chiral environment. Its properties can be finely tuned by altering the substituents on the phenyl rings. These modifications are generally categorized as either steric or electronic.

Steric Tuning: The steric bulk of the phosphine ligand is often quantified by the Tolman cone angle. Increasing the size of the substituents on the phenyl rings (e.g., replacing phenyl with cyclohexyl or tert-butyl groups) increases the cone angle. This steric hindrance can create a more defined chiral pocket, which can lead to higher enantioselectivity by forcing the substrate to adopt a specific orientation when approaching the metal center. However, excessive steric bulk can also hinder the reaction rate by slowing down substrate coordination or product dissociation.

Electronic Tuning: The electronic properties of the phosphine ligand are determined by the electron-donating or electron-withdrawing nature of the substituents on the phenyl rings. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. This can enhance the reactivity of the metal center in processes like oxidative addition. Conversely, electron-withdrawing groups (e.g., -CF₃, -Cl) decrease the electron density on the phosphorus, making the ligand a better π-acceptor. This can stabilize low-valent metal centers and influence the reductive elimination step in a catalytic cycle. The electronic effect of a ligand is often quantified by its Tolman electronic parameter (TEP), which is determined by measuring the C-O stretching frequency of a [Ni(CO)₃L] complex.

The following interactive table provides representative data on how modifying the electronic properties of the aryl groups on a phosphine ligand can influence the outcome of a catalytic reaction, such as a Suzuki-Miyaura coupling.

Table 2: Illustrative Steric and Electronic Tuning of the Phosphine Group Data is illustrative and based on analogous phosphine ligand systems in Suzuki-Miyaura coupling.

| P-Aryl Substituent | Tolman Cone Angle (°) | Electronic Parameter (ν(CO) cm⁻¹) | Yield (%) |

|---|---|---|---|

| 4-CF₃ | 145 | 2078 | 75 |

| 4-H (Phenyl) | 145 | 2069 | 92 |

| 4-CH₃ | 150 | 2066 | 95 |

Role of the Amine Functionality in Coordination and Stereocontrol

The amine functionality in this compound is not merely a passive structural element; it plays an active role in the catalytic process. As a bidentate P,N-ligand, the amine nitrogen can coordinate to the metal center, forming a stable chelate ring. This chelation restricts the conformational freedom of the ligand, leading to a more rigid and well-defined chiral environment, which is often beneficial for achieving high enantioselectivity.

The nature of the metal-nitrogen bond can vary depending on the metal and the reaction conditions. In some cases, the amine may coordinate strongly throughout the catalytic cycle. In others, it may dissociate to open up a coordination site for the substrate, and then re-coordinate at a later stage.

Furthermore, the N-H proton of a primary or secondary amine can participate in hydrogen bonding. This can occur intramolecularly with another part of the catalyst-substrate complex or intermolecularly with the substrate or a solvent molecule. Such hydrogen bonding interactions can help to orient the substrate in a specific way, thereby enhancing stereocontrol. For instance, a hydrogen bond between the amine proton and a carbonyl group on the substrate can lock the substrate into a conformation that favors the formation of one enantiomer over the other.

Backbone Rigidity and Flexibility Effects on Chiral Recognition

The 3-phenyl-2-propanamine backbone of the ligand provides the chiral scaffold that links the phosphine and amine coordinating groups. The degree of rigidity or flexibility of this backbone is a critical factor in chiral recognition.

A rigid backbone, such as those found in ligands like BINAP, pre-organizes the coordinating groups into a specific spatial arrangement. This creates a well-defined and stable chiral pocket that can effectively differentiate between the two enantiotopic faces of a prochiral substrate. The introduction of chiral bridges or other structural constraints can increase the rigidity of a ligand backbone, often leading to higher enantioselectivities.

On the other hand, a more flexible backbone, like the one in this compound, can adopt multiple conformations. While this flexibility might sometimes be detrimental to enantioselectivity due to a less defined chiral environment, it can also be advantageous. A flexible ligand may be able to adapt its conformation to accommodate a wider range of substrates. Moreover, the dynamic behavior of a flexible ligand can play a role in the catalytic cycle, with different conformations being favored at different stages of the reaction. The optimal level of rigidity is often a balance that depends on the specific reaction and substrate.

Strategies for Enhancing Catalyst Stability and Recyclability

For a catalyst to be practical for industrial applications, it must not only be highly active and selective but also stable and recyclable. Homogeneous catalysts based on ligands like this compound can suffer from deactivation and are often difficult to separate from the reaction products. Several strategies can be employed to address these issues.

Immobilization on Solid Supports: One common approach is to anchor the ligand, and thus the metal complex, to an insoluble solid support. This process, known as heterogenization, facilitates the separation of the catalyst from the reaction mixture by simple filtration. Common supports include polymers (like polystyrene), silica, and magnetic nanoparticles. The ligand can be attached to the support via a covalent bond, often through a linker attached to a non-critical part of the ligand structure, such as the phenyl backbone or a substituent on the diphenylphosphino group.

Use of Biphasic Systems: Another strategy involves using a biphasic solvent system where the catalyst is preferentially soluble in one phase and the products in the other. This allows for easy separation by decantation. For example, attaching a long polymer chain like polyisobutylene (B167198) to the ligand can make the catalyst soluble in nonpolar solvents like heptane, while the products can be extracted with a polar solvent.

Enhanced Ligand Stability: The inherent stability of the ligand itself can be improved through structural modifications. For instance, introducing bulky groups around the phosphorus atom can protect it from oxidation. Similarly, designing ligands that form very stable chelate complexes with the metal can reduce metal leaching, where the metal detaches from the ligand and is lost in the product stream.

Future Perspectives of this compound and Related Chiral P,N-Ligands

The field of asymmetric catalysis is continuously evolving, with a significant focus on the development and application of efficient chiral ligands. While specific future-oriented research on This compound is not extensively detailed in publicly available literature, the broader class of chiral P,N-ligands, to which it belongs, is at the forefront of innovative catalytic strategies. The following sections explore the projected future perspectives and emerging applications for this class of ligands, drawing parallels to the potential advancements involving structures like this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-1-(Diphenylphosphino)-3-phenyl-2-propanamine?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysis is critical. For example, employing Ru-BINAP complexes (analogous to those in ) can induce stereochemical control during phosphine-ligand formation. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (ee > 98%). Handling under inert atmospheres (argon) and low temperatures (2–8°C) minimizes racemization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ³¹P, ¹³C) is essential to confirm the phosphine and amine moieties. For crystallographic validation, use single-crystal X-ray diffraction (SXRD) with tools like SIR97 for phase refinement . Comparative analysis with published crystallographic data (e.g., bond angles, torsion angles) ensures structural fidelity.

Advanced Research Questions

Q. How should researchers resolve contradictions in catalytic activity data for this ligand in asymmetric hydrogenation?

- Methodological Answer : Discrepancies often arise from trace impurities (e.g., oxidized phosphine species) or solvent effects. Conduct a systematic study:

- Step 1 : Purify the ligand via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Step 2 : Test catalytic performance under controlled conditions (e.g., H₂ pressure, solvent polarity).

- Step 3 : Use X-ray absorption spectroscopy (XAS) to monitor metal-ligand coordination dynamics. Correlate findings with turnover frequency (TOF) and enantioselectivity metrics.

Q. What computational methods are suitable for predicting the ligand’s electronic properties and steric effects?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) and quantify phosphine donor strength. For steric analysis, employ Tolman’s cone angle or solid-angle parameters derived from SXRD data . Pair these with experimental ³¹P NMR chemical shifts to validate computational models.

Q. How do solvent polarity and temperature affect the ligand’s stability during catalysis?

- Methodological Answer : Perform kinetic stability assays:

- Protocol :

- Dissolve the ligand in solvents of varying polarity (e.g., THF vs. toluene).

- Monitor decomposition via in-situ ³¹P NMR at 25°C, 50°C, and 80°C.

- Calculate activation energy (Eₐ) using the Arrhenius equation.

- Key Insight : Polar aprotic solvents accelerate phosphine oxidation, while elevated temperatures increase ligand lability .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing enantioselectivity in catalytic reactions using this ligand?

- Methodological Answer : Apply multivariate regression to correlate reaction parameters (e.g., substrate electronic profile, ligand loading) with enantiomeric excess (ee). For outlier detection, use Principal Component Analysis (PCA) on datasets from high-throughput screening. Report confidence intervals (95% CI) for reproducibility .

Q. How can researchers differentiate between ligand-centered vs. metal-centered degradation pathways in catalytic cycles?

- Methodological Answer :

- Technique 1 : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect metal leaching.

- Technique 2 : Electrospray Ionization Mass Spectrometry (ESI-MS) to identify ligand decomposition products (e.g., phosphine oxides).

- Control Experiment : Run metal-free reactions to isolate ligand degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.